6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a potential anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the acylation of piperazine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
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Cyclization to Form the Pyrimidine Ring: : The acylated piperazine is then reacted with a suitable pyrimidine precursor, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, under reflux conditions in a polar solvent like ethanol. This step involves a cyclization reaction that forms the final pyrimidine ring structure.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl groups in the pyrimidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides are commonly used for such modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has shown promise in modulating neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression and anxiety.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry
Industrially, the compound is used in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial in treating neurological disorders. Additionally, it can bind to DNA and interfere with the replication process, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-7-hydroxy-4-methylcoumarin: Another compound with a piperazine moiety, known for its activity on serotonin receptors.
N-Substituted Pyridazinones: These compounds share a similar pyrimidine ring structure and have been studied for their enzyme inhibitory activities.
Uniqueness
What sets 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione apart is its dual activity on both neurological targets and cancer cells. This dual functionality makes it a unique and valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
6-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-3-2-4-13(9-12)10-16(23)21-7-5-20(6-8-21)14-11-15(22)19-17(24)18-14/h2-4,9,11H,5-8,10H2,1H3,(H2,18,19,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZEZMPIZHADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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